5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that features a triazole ring substituted with an amino group, a bromophenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction can be facilitated using various catalysts and reagents, such as alumina-silica-supported manganese dioxide, molecular iodine, and sodium ascorbate . The reaction conditions often include room temperature and the use of green solvents to ensure an environmentally benign process .
Industrial Production Methods
Industrial production methods for this compound may involve scalable one-pot multicomponent reactions, which are advantageous due to their efficiency and reduced environmental impact. The use of recyclable catalysts and green solvents is emphasized to align with sustainable chemistry practices .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts. Reaction conditions may vary depending on the desired product but often involve mild temperatures and environmentally friendly solvents .
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Materials Science: It is used in the development of advanced materials with specific electronic and photophysical properties
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors
Mechanism of Action
The mechanism of action of 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-amino-1-(4-bromophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCFNTNZKIKTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)N)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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